Lack of C-21 Leaving Group Abolishes Covalent DNA Binding Footprints
Saframycin Mx2 lacks the critical C-21 leaving group (CN or OH) that is essential for the formation of covalent DNA adducts. Consequently, it fails to produce any detectable footprints on pBR322 DNA restriction fragments, unlike the active DNA-binding analogs Saframycin Mx1, Mx3, A, and S, which all show clear binding patterns [1].
| Evidence Dimension | DNA Footprinting (MPE.Fe(II) assay) |
|---|---|
| Target Compound Data | No footprints detected |
| Comparator Or Baseline | Saframycins Mx1, Mx3, A, S: Detectable footprints observed (e.g., recognition of 5'-GGG, 5'-GGPy, 5'-CCG sequences) |
| Quantified Difference | Qualitative difference: complete absence of covalent DNA binding footprint for Mx2 vs. clear binding for Mx1, Mx3, A, and S. |
| Conditions | Complementary strand MPE.Fe(II) footprinting on 545 and 135 base pair HindIII/RsaI restriction fragments of pBR322 DNA. |
Why This Matters
This mechanistic divergence allows researchers to decouple DNA alkylation from other potential biological activities, enabling mechanistic studies that require a non-covalent binding control.
- [1] Rao, K. E., & Lown, J. W. (1992). DNA sequence selectivities in the covalent bonding of antibiotic saframycins Mx1, Mx3, A, and S deduced from MPE.Fe(II) footprinting and exonuclease III stop assays. Biochemistry, 31(48), 12076-12082. View Source
